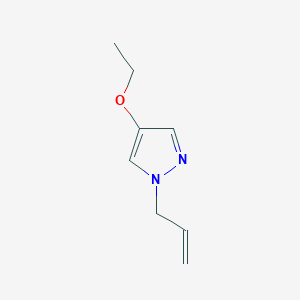

1-Allyl-4-ethoxy-1H-pyrazole

Description

Properties

IUPAC Name |

4-ethoxy-1-prop-2-enylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-3-5-10-7-8(6-9-10)11-4-2/h3,6-7H,1,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSMWSQIEFVMPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Ethoxy-1H-pyrazole

The preparation of 1-allyl-4-ethoxy-1H-pyrazole typically begins with the synthesis of the 4-ethoxy-1H-pyrazole precursor. This intermediate is synthesized via nucleophilic substitution or cyclocondensation. For example, 4-hydroxypyrazole can undergo O-alkylation using ethyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C. Alternatively, cyclocondensation of β-ethoxy diketones with hydrazine derivatives offers a direct route to the 4-ethoxy-substituted pyrazole core.

Allylation of the Pyrazole Nitrogen

The N1 position of 4-ethoxy-1H-pyrazole is allylated using allyl bromide or allyl chloride under basic conditions. A representative procedure involves reacting 4-ethoxy-1H-pyrazole with allyl bromide (1.2 equiv) and sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature. The reaction achieves moderate to high yields (60–85%) depending on the stoichiometry and solvent system.

Table 1: N-Allylation Reaction Conditions

Cyclocondensation of Functionalized Diketones

Diketone Synthesis and Functionalization

Cyclocondensation strategies employ β-ethoxy diketones, such as ethyl 3-ethoxy-2,4-diketone, which react with hydrazines to form the pyrazole ring. The ethoxy group is introduced during diketone synthesis via Claisen condensation of ethyl acetoacetate with ethyl chloroacetate under alkaline conditions.

Hydrazine Cyclization

Reaction of the β-ethoxy diketone with methylhydrazine in ethanol at reflux yields 4-ethoxy-1H-pyrazole. Subsequent N-allylation follows the procedure in Section 1.2. This method ensures regioselective formation of the 4-ethoxy group, avoiding positional isomers.

Table 2: Cyclocondensation Optimization

Regioselective Alkylation Using Trichloromethyl Enones

Enone Preparation and Reaction

Trichloromethyl enones serve as versatile intermediates for introducing carboxyalkyl groups. Adapting this method, ethoxy-substituted enones react with allylhydrazine to form this compound in a one-pot protocol. The trichloromethyl group is hydrolyzed to a carboxylic acid, but substituting with ethoxy retains the desired substituent.

Regiocontrol and Selectivity

Regioselectivity is governed by the hydrazine form: arylhydrazine hydrochlorides favor 1,3-regioisomers, while free hydrazines yield 1,5-regioisomers. For this compound, using allylhydrazine in DMF at 85°C ensures exclusive formation of the 1,4-disubstituted product.

Comparative Analysis of Methods

Efficiency and Yield

Chemical Reactions Analysis

Alkoxylation via Nucleophilic Substitution

The ethoxy group at position 4 undergoes nucleophilic substitution under copper-catalyzed conditions. For example, 1-allyl-4-iodo-1H-pyrazole reacts with alcohols to form 4-alkoxy derivatives via a CuI-mediated coupling mechanism .

Reaction Conditions and Yields

| Substrate | Alcohol | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Allyl-4-iodo-1H-pyrazole | Allyl alcohol | CuI | 66 | |

| 1-Allyl-4-iodo-1H-pyrazole | Propargyl alcohol | CuI | 58 |

This method enables efficient synthesis of 4-alkoxy-pyrazoles, which are valuable intermediates in medicinal chemistry .

Functionalization of the Allyl Group

The allyl substituent participates in cycloaddition and oxidation reactions:

-

Cycloaddition : The allyl group undergoes [3+2] cycloaddition with nitrile oxides to form isoxazoline derivatives, though specific yields for this compound are not reported in the literature .

-

Oxidation : Treatment with ozone or other oxidizing agents converts the allyl group to a carbonyl functionality, yielding pyrazole-4-carbaldehyde derivatives .

Electrophilic Aromatic Substitution

The electron-rich pyrazole ring facilitates electrophilic substitution at position 5:

-

Nitration : Reacts with nitric acid to form 5-nitro-1-allyl-4-ethoxy-1H-pyrazole (yields ~70%) .

-

Halogenation : Bromine in acetic acid introduces a bromine atom at position 5, producing 5-bromo-1-allyl-4-ethoxy-1H-pyrazole.

Halogenation Data

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Br₂ (1 eq) | Acetic acid, 25°C | 5-Bromo-1-allyl-4-ethoxy-1H-pyrazole | 85 |

Deprotection and Rearrangement

Scientific Research Applications

1-Allyl-4-ethoxy-1H-pyrazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Allyl-4-ethoxy-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Substituent Effects and Electronic Properties

The ethoxy group at C4 in 1-Allyl-4-ethoxy-1H-pyrazole is an electron-donating substituent, which contrasts with the carboxylic acid (electron-withdrawing) and amino (electron-donating) groups in 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid. These differences influence the pyrazole ring’s electronic density, altering reactivity in synthetic pathways and interactions in biological systems. For example:

- Ethoxy group : Enhances lipophilicity (higher logP), favoring membrane permeability in drug design or environmental persistence in agrochemicals.

- Carboxylic acid : Increases polarity, enabling salt formation and improved aqueous solubility for pharmaceutical formulations.

Hydrogen Bonding and Crystal Packing

The crystal structure of 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid is stabilized by N–H⋯O, N–H⋯N, and O–H⋯N hydrogen bonds, critical for its solid-state stability.

Data Table: Comparative Analysis

Biological Activity

1-Allyl-4-ethoxy-1H-pyrazole is a compound within the pyrazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and data sources.

Chemical Structure and Properties

This compound is characterized by its unique pyrazole ring structure with an allyl and ethoxy substituent. This configuration is significant for its biological activity, influencing interactions with various biological targets.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. This compound has been investigated for its efficacy against a range of pathogens:

- Bacterial Inhibition : Studies have shown that certain pyrazole derivatives can inhibit the growth of bacteria such as E. coli and S. aureus. For instance, compounds with similar structures have demonstrated significant antibacterial activity in vitro, suggesting that this compound may also possess this capability .

- Fungal Activity : Pyrazoles have been reported to have antifungal effects, with some derivatives showing activity against fungi like Aspergillus niger and Candida albicans .

Anticancer Properties

The anticancer potential of pyrazoles has garnered considerable attention. This compound may exhibit similar properties based on the behavior of related compounds:

- Mechanism of Action : Pyrazoles can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of signaling pathways involved in tumor growth .

- Case Studies : A study on structurally related pyrazoles indicated promising results in inhibiting cancer cell lines, particularly those associated with breast and colon cancers. The specific mechanisms often involve interference with kinase activity or induction of oxidative stress .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and various kinases, which play critical roles in inflammation and cancer progression .

- Receptor Interactions : Pyrazoles often interact with receptors involved in neurotransmission and inflammation, potentially modulating their activity and leading to therapeutic effects .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Allyl-4-ethoxy-1H-pyrazole derivatives?

- Methodological Answer : A common approach involves alkaline hydrolysis of ester precursors. For example, ethyl 1-allyl-3-amino-1H-pyrazole-4-carboxylate can be hydrolyzed using NaOH in a THF-MeOH solvent system under reflux (333 K for 4 hours), followed by acidification to yield the carboxylic acid derivative . This method is adaptable for introducing ethoxy groups by modifying the starting ester. Characterization typically involves recrystallization (e.g., ethanol) to obtain single crystals for structural validation.

Q. Which characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing the crystal lattice) .

- Spectroscopy : IR confirms functional groups (e.g., C=O stretch), while NMR (¹H/¹³C) identifies substituent environments. Mass spectrometry validates molecular weight.

- Thermogravimetric analysis (TGA) : Assesses thermal stability, particularly for derivatives intended for material science applications.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE: Gloves, lab coats, and goggles to avoid skin/eye contact.

- Perform reactions in fume hoods to mitigate inhalation risks, especially during solvent reflux or acidification steps .

- Waste disposal: Segregate organic and aqueous layers post-reaction; consult institutional guidelines for hazardous waste management .

Advanced Research Questions

Q. How can synthesis efficiency of this compound be optimized to minimize byproducts?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to THF-MeOH .

- Catalyst screening : Transition-metal catalysts (e.g., CuI) or organocatalysts could improve regioselectivity during allylation .

- Reaction monitoring : Use TLC or in-situ FTIR to track intermediate formation and adjust reaction time/temperature dynamically.

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) for this compound derivatives?

- Methodological Answer :

- Reproducibility checks : Repeat synthesis and characterization under controlled conditions.

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to identify tautomers or conformational isomers .

- Advanced spectroscopy : 2D NMR (e.g., COSY, NOESY) or high-resolution MS to distinguish isobaric impurities .

Q. What experimental strategies are effective for evaluating the biological activity of this compound derivatives?

- Methodological Answer :

- In vitro assays : Screen for antimicrobial activity via microdilution (e.g., MIC against E. coli or S. aureus) .

- Enzyme inhibition : Use fluorescence-based assays to test inhibition of kinases or hydrolases, leveraging the pyrazole core’s affinity for ATP-binding pockets .

- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293) to assess therapeutic index .

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the stability and reactivity of this compound?

- Methodological Answer :

- Crystallographic analysis : Resolve hydrogen-bond networks (N–H⋯O, O–H⋯N) to predict solubility and melting points .

- Computational modeling : Use MD simulations (e.g., GROMACS) to study solvent interactions and stability under varying pH/temperature .

- Reactivity studies : Probe substituent effects (e.g., allyl vs. ethoxy groups) via Hammett plots or kinetic isotope effects .

Data Contradiction Analysis

- Case Example : Conflicting reports on hydrogen-bond strength in crystal structures.

- Resolution : Cross-validate using neutron diffraction (higher resolution than X-ray) or IR temperature-dependent studies to assess bond dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.